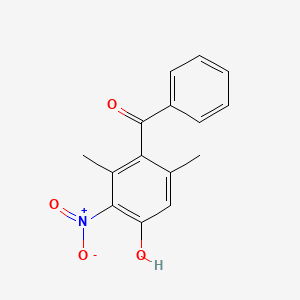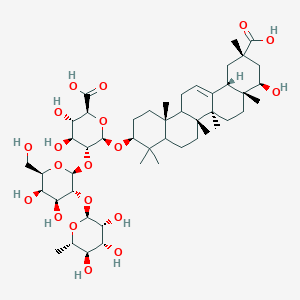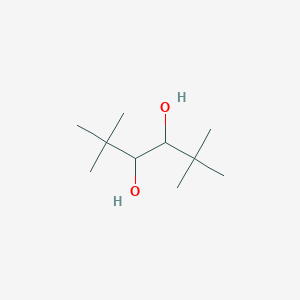
3,4-Hexanediol, 2,2,5,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Hexanediol, 2,2,5,5-tetramethyl- is an organic compound with the molecular formula C10H22O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexane backbone. This compound is known for its unique structural features, including the presence of four methyl groups attached to the hexane chain, which significantly influence its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Hexanediol, 2,2,5,5-tetramethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method is the hydrogenation of 2,2,5,5-tetramethyl-3,4-hexanedione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow hydrogenation reactors, which allow for better control over reaction conditions and higher yields. The choice of catalyst and reaction parameters can be optimized to enhance the efficiency and selectivity of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Hexanediol, 2,2,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2,2,5,5-tetramethyl-3,4-hexanedione or corresponding carboxylic acids.
Reduction: Formation of 2,2,5,5-tetramethylhexane.
Substitution: Formation of 3,4-dichloro-2,2,5,5-tetramethylhexane or 3,4-dibromo-2,2,5,5-tetramethylhexane.
Applications De Recherche Scientifique
3,4-Hexanediol, 2,2,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3,4-Hexanediol, 2,2,5,5-tetramethyl- depends on its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions. The presence of methyl groups can also affect the compound’s hydrophobicity and steric properties, impacting its behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-Tetramethylhexane-3,4-diol: Similar structure but with different stereochemistry.
2,3,4,5-Tetramethylhexane: Lacks hydroxyl groups, leading to different chemical properties and reactivity.
Uniqueness
3,4-Hexanediol, 2,2,5,5-tetramethyl- is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and interactions .
Propriétés
Numéro CAS |
19424-41-0 |
|---|---|
Formule moléculaire |
C10H22O2 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
2,2,5,5-tetramethylhexane-3,4-diol |
InChI |
InChI=1S/C10H22O2/c1-9(2,3)7(11)8(12)10(4,5)6/h7-8,11-12H,1-6H3 |
Clé InChI |
AVZDCZIXVMGOQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C(C(C)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


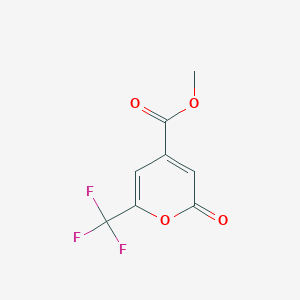

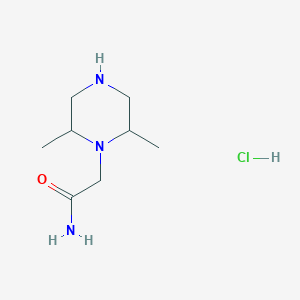
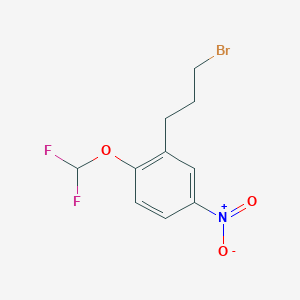
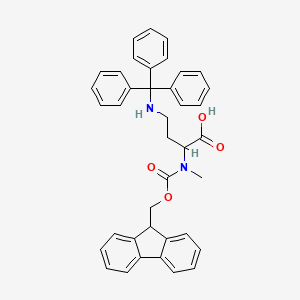
![1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate](/img/structure/B14074799.png)

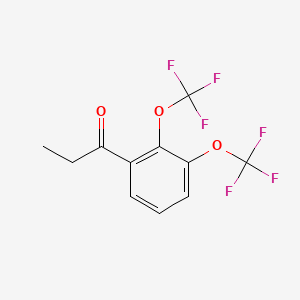
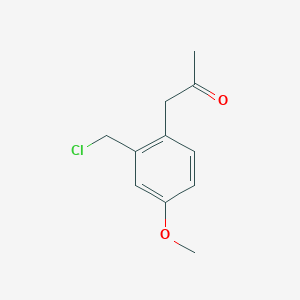
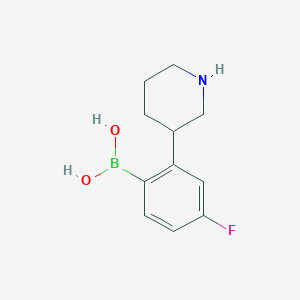
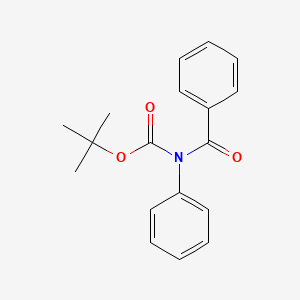
![Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester](/img/structure/B14074839.png)
